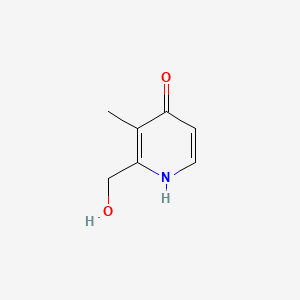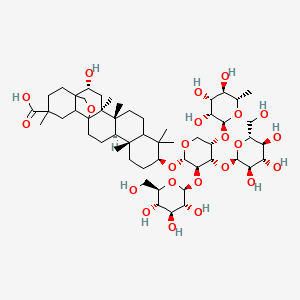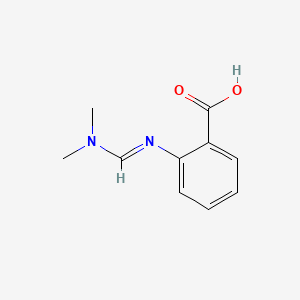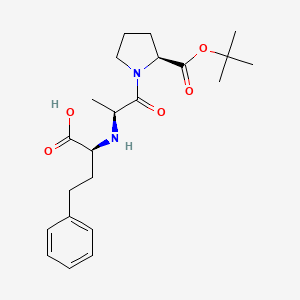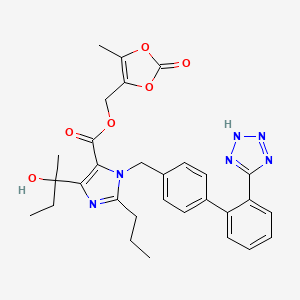
Ethyl Olmesartan Medoxomil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Olmesartan Medoxomil is an angiotensin II receptor blocker (ARB) used in the treatment of hypertension . It works by blocking a substance in the body that causes the blood vessels to tighten. As a result, olmesartan relaxes the blood vessels . This lowers blood pressure and increases the supply of blood and oxygen to the heart .
Synthesis Analysis
The synthesis of Olmesartan Medoxomil involves several steps and intermediates . The N-1- and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of Olmesartan Medoxomil were identified as principal regioisomeric process-related impurities . These impurities were synthesized and fully characterized by differential scanning calorimetry (DSC), infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and high-resolution mass spectrometry/electrospray ionization (HRMS/ESI) .
Molecular Structure Analysis
The molecular structure of Olmesartan Medoxomil has been studied using various techniques . The XRPD patterns of Olmesartan Medoxomil reveal its crystalline nature . The compound contains C29H30N6O6 .
Chemical Reactions Analysis
The chemical reactions involved in the formulation of Olmesartan Medoxomil tablets have been studied . The formulation ensures a high dissolution rate of the active ingredient . A rigorous selection of excipients was carried out to ensure their physical and chemical compatibility with the active ingredient .
Physical And Chemical Properties Analysis
The physical and chemical properties of Olmesartan Medoxomil have been analyzed . The compound exhibits a single endothermic peak located at T onset = 181.54 C (ΔF = 91.97 J/g), corresponding to its melting, which is characteristic of its crystalline nature .
Wissenschaftliche Forschungsanwendungen
Hypertonie-Management
Ethyl Olmesartan Medoxomil wird hauptsächlich zur Behandlung von Bluthochdruck eingesetzt. Es ist ein Angiotensin-II-Rezeptor-Antagonist, der selektiv AT1-Rezeptoren blockiert und so zu einer Vasodilatation, einer verringerten Vasopressin- und Aldosteronsekretion führt . Dieser Mechanismus ist entscheidend für die Senkung der Morbiditäts- und Mortalitätsraten im Zusammenhang mit Bluthochdruck.
Verbesserung der oralen Bioverfügbarkeit
Es wurden Forschungen zur Umwandlung von Olmesartan in this compound durchgeführt, um die intestinale Absorption zu verbessern. Diese Prodrug-Form ist im Wesentlichen anionisch bei intestinalem pH-Wert, was ihre Aufnahme über das menschliche organische Anionen-Transportierprotein 2B1 (OATP2B1) verbessert und zu einer verbesserten Bioverfügbarkeit führt .
Transdermale Verabreichungssysteme
Die Entwicklung von transdermalen Oleogelen, die this compound enthalten, wurde als Mittel zur Reduzierung von Nebenwirkungen und Steigerung der therapeutischen Wirksamkeit untersucht. Dieser Ansatz zielt darauf ab, die Bioverfügbarkeit des Arzneimittels zu erhöhen und eine anhaltende antihypertensive Wirkung zu erzielen .
Prüfungen zur Präformulierung
Prüfungen zur Präformulierung umfassen die sorgfältige Auswahl von Hilfsstoffen, um die physikalische und chemische Verträglichkeit mit this compound sicherzustellen. Diese Studien sind für die Konstruktion und Entwicklung von Tabletten unerlässlich, die eine hohe Auflösung des Wirkstoffs gewährleisten .
Nanoemulsionsstrategien
Nanoemulsionsstrategien für this compound wurden untersucht, um die orale Absorption zu verbessern und die antihypertensive Wirkung zu verlängern. Diese Methode kann die Abgabe des Arzneimittels potenziell verbessern, insbesondere für Antihypertensiva der BCS-Klasse II .
Selbstmikroemulgierende Arzneimittel-Abgabesysteme (SMEDDS)
SMEDDS wurden für this compound formuliert, um dessen Abgabe zu verbessern. Das Ziel ist die Entwicklung eines Systems, das sich im Magen-Darm-Trakt selbst emulgieren kann, wodurch die Löslichkeit und Absorption des Arzneimittels verbessert wird .
Wirkmechanismus
Mode of Action
Ethyl Olmesartan Medoxomil is a prodrug that is hydrolyzed to olmesartan during absorption from the gastrointestinal tract . Olmesartan acts as a selective and competitive antagonist at the AT1 receptor . By blocking the binding of angiotensin II to the AT1 receptor, it inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This leads to vasodilation, reduced secretion of vasopressin and aldosterone, decreased cardiac activity, and increased excretion of sodium .
Biochemical Pathways
The action of this compound primarily affects the RAAS pathway . By blocking the AT1 receptor, it inhibits the negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease . It also prevents the inappropriate fluid retention, vasoconstriction, and further decline in left ventricular function associated with chronic activation of RAAS .
Pharmacokinetics
This compound is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1.4 to 2.8 hours . The absolute bioavailability of the drug is around 26% . The pharmacokinetic data of olmesartan were well described by a two-compartment linear model with first-order absorption and an absorption lag-time . Factors such as age, body weight, sex, patient status, and renal function can influence the clearance of olmesartan .
Result of Action
The primary result of this compound’s action is the reduction of blood pressure . This is achieved through the vasodilation caused by the blockade of the AT1 receptor and the subsequent reduction in the effects of angiotensin II . Additionally, it leads to lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that block the renin-angiotensin system, potassium-sparing diuretics, potassium supplements, or other drugs that may increase potassium levels can lead to increases in serum potassium . Furthermore, the drug’s absorption can be affected by the pH of the gastrointestinal tract .
Safety and Hazards
Olmesartan Medoxomil may damage fertility or the unborn child and may cause damage to organs (cardiovascular system) through prolonged or repeated exposure . It is recommended to avoid contact with skin, eyes, or clothing, ensure adequate ventilation, and use personal protective equipment as required .
Zukünftige Richtungen
The development of the definitive formulation of Olmesartan Medoxomil began with a study of drugs marketed with 20 mg of Olmesartan Medoxomil prepared by direct compression and according to the biopharmaceutical and physicochemical characteristics of the active ingredient . Future research may focus on improving the dissolution rate of the active ingredient and ensuring the physical and chemical compatibility of the excipients .
Biochemische Analyse
Biochemical Properties
Ethyl Olmesartan Medoxomil plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. Upon administration, it is hydrolyzed to Olmesartan, which selectively binds to the angiotensin II type 1 (AT1) receptor . This interaction prevents angiotensin II from exerting its hypertensive effects, such as vasoconstriction and aldosterone secretion . Additionally, this compound interacts with human organic anion transporting polypeptide 2B1 (OATP2B1), which facilitates its intestinal absorption .
Cellular Effects
This compound influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It inhibits the binding of angiotensin II to the AT1 receptor on vascular smooth muscle cells, leading to vasodilation and reduced blood pressure . This compound also affects endothelial cells by enhancing nitric oxide bioavailability, which further contributes to its antihypertensive effects . Additionally, this compound has been shown to reduce inflammation and oxidative stress in various cell types .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to Olmesartan, which then binds to the AT1 receptor with high affinity . This binding inhibits the downstream signaling of angiotensin II, including the activation of phospholipase C, protein kinase C, and the release of intracellular calcium . By blocking these pathways, this compound effectively reduces vasoconstriction, aldosterone secretion, and sodium reabsorption, leading to lower blood pressure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under physiological conditions, with a gradual hydrolysis to Olmesartan . Long-term studies have shown that this compound maintains its antihypertensive effects over extended periods, with no significant degradation . Additionally, in vitro and in vivo studies have demonstrated its sustained impact on cellular function, including the maintenance of normal blood pressure and heart rate .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Dose-dependent antihypertensive effects have been observed, with higher doses leading to more pronounced reductions in blood pressure . At very high doses, this compound may cause adverse effects such as hypotension and renal impairment . Threshold effects have also been noted, with minimal effective doses required to achieve significant antihypertensive outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its conversion to Olmesartan . This conversion is facilitated by esterases in the gastrointestinal tract . Olmesartan is then further metabolized in the liver, where it undergoes minimal biotransformation and is excreted primarily in the bile . The interaction with enzymes such as cytochrome P450 is limited, reducing the potential for drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is absorbed in the small intestine via OATP2B1, which enhances its bioavailability . Once in the bloodstream, this compound is distributed to various tissues, including the liver, kidneys, and vascular smooth muscle . Its distribution is influenced by its binding to plasma proteins, which facilitates its transport to target sites .
Subcellular Localization
This compound and its active form, Olmesartan, exhibit specific subcellular localization patterns . Olmesartan primarily localizes to the plasma membrane, where it binds to the AT1 receptor . This localization is crucial for its inhibitory effects on angiotensin II signaling . Additionally, post-translational modifications such as phosphorylation may influence the targeting and activity of Olmesartan within cells .
Eigenschaften
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxybutan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N6O6/c1-5-9-24-31-26(30(4,39)6-2)25(28(37)40-17-23-18(3)41-29(38)42-23)36(24)16-19-12-14-20(15-13-19)21-10-7-8-11-22(21)27-32-34-35-33-27/h7-8,10-15,39H,5-6,9,16-17H2,1-4H3,(H,32,33,34,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMXHIGGZIDKCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(CC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

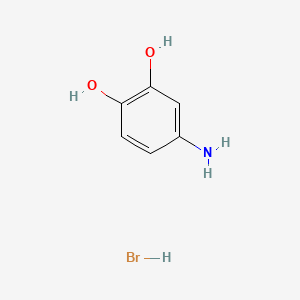
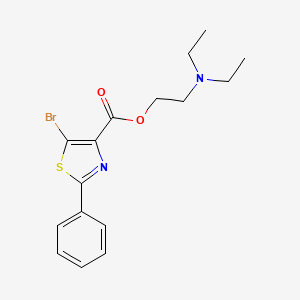
![2-Nitrodipyrido[1,2-a:3',2'-d]imidazole](/img/structure/B584625.png)

![Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide)](/img/structure/B584630.png)
![1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline](/img/structure/B584633.png)
